The synthesis of 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione can be approached through several methodologies. Common synthetic routes involve:
The molecular structure of 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione features:
The structure can be represented using various chemical notation systems including SMILES and InChI formats for computational modeling .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.6 g/mol |
| Canonical SMILES | CC1CC(C)C2C(C=CC(C3(C)C(C)O3)C2/C(O)=C4C(N(C)C(C(C)CC)C\4=O)=O)C1 |
| InChI | InChI=1S/C26H39NO4/c1... |
The compound exhibits a variety of potential chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's reactivity profile and potential applications in synthetic chemistry .
The mechanism of action for 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione involves:
The physical properties of this compound include:
Key chemical properties are:
Relevant data regarding melting point and boiling point are not explicitly provided but can be determined through experimental methods .
The applications of 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione are diverse:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6